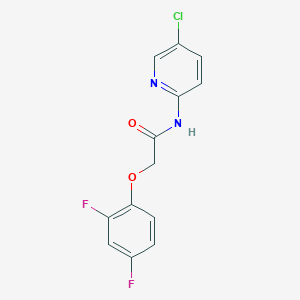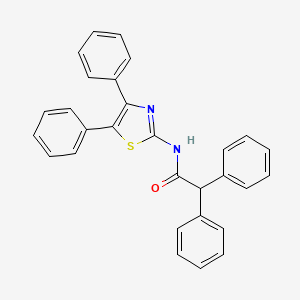
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAK enzymes are involved in the signaling pathways of cytokines and growth factors, which play important roles in immune responses and hematopoiesis. CP-690,550 has been investigated for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
作用机制
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide binds to the ATP-binding site of JAK3 and prevents its activation by cytokine receptors. This leads to the inhibition of downstream signaling pathways, including the signal transducer and activator of transcription (STAT) pathway. Inhibition of the JAK-STAT pathway results in the suppression of immune responses, including T cell activation and proliferation.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide has been shown to have potent immunosuppressive effects in vitro and in vivo. In preclinical studies, N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide has been shown to reduce the severity of autoimmune diseases, such as rheumatoid arthritis, lupus, and multiple sclerosis. In clinical trials, N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide has been shown to improve the symptoms and reduce the disease activity of rheumatoid arthritis and psoriasis.
实验室实验的优点和局限性
The advantages of using N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide in lab experiments are its selectivity for JAK3 and its potent immunosuppressive effects. N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide can be used to study the role of JAK3 in immune responses and hematopoiesis. However, the limitations of using N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide are its potential off-target effects and the lack of specificity for JAK3 at high concentrations.
未来方向
For the research of N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide include the development of more selective JAK3 inhibitors with improved pharmacokinetic properties. The potential therapeutic applications of JAK3 inhibitors in other autoimmune diseases, such as lupus and inflammatory bowel disease, should also be explored. Furthermore, the role of JAK3 in cancer and hematological malignancies should be investigated, as JAK3 has been implicated in the pathogenesis of some types of leukemia and lymphoma.
合成方法
The synthesis of N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide involves several steps, starting from commercially available starting materials. The key intermediate is 2-(2,4-difluorophenoxy)acetic acid, which is converted to the corresponding acid chloride by reaction with thionyl chloride. The acid chloride is then reacted with 5-chloro-2-picoline in the presence of a base to form the pyridine ring. The final step involves the amidation of the pyridine with ammonia or an amine derivative.
科学研究应用
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In vitro studies have shown that N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide selectively inhibits JAK3 and to a lesser extent, JAK1, JAK2, and TYK2. Inhibition of JAK3 blocks the signaling of cytokines such as interleukin-2 (IL-2), which is important for T cell activation and proliferation. N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo.
属性
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(2,4-difluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2N2O2/c14-8-1-4-12(17-6-8)18-13(19)7-20-11-3-2-9(15)5-10(11)16/h1-6H,7H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISRGXYQJOROQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-2-(2,4-difluorophenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5213573.png)
![2-methoxy-4-methyl-1-[2-(2-methylphenoxy)ethoxy]benzene](/img/structure/B5213579.png)
![4-(acetylamino)-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B5213583.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-1-piperidinamine](/img/structure/B5213591.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-phenylethanediamide](/img/structure/B5213595.png)
![4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B5213597.png)

![methyl N-[[2-({N-[(benzyloxy)carbonyl]-beta-alanyl}amino)-5-bromophenyl](phenyl)methyl]glycinate](/img/structure/B5213617.png)
![N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5213622.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B5213630.png)
![9-phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B5213636.png)

![4-(3-iodophenyl)-9-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B5213658.png)